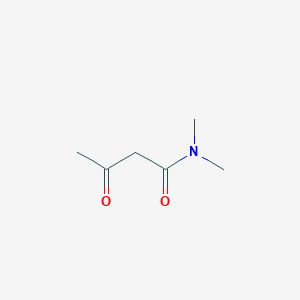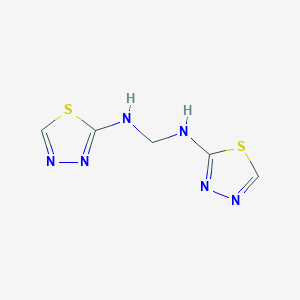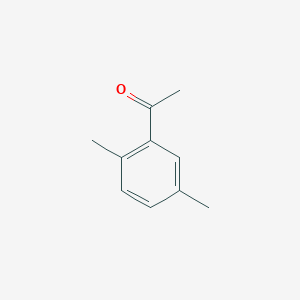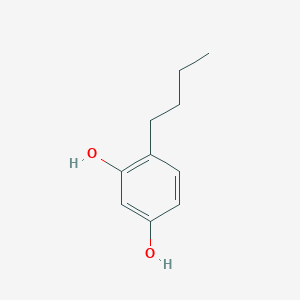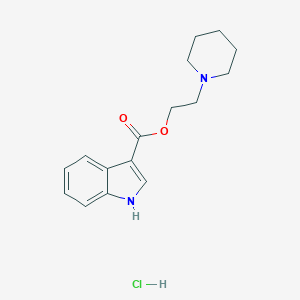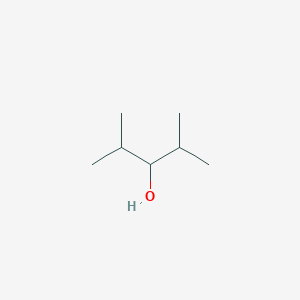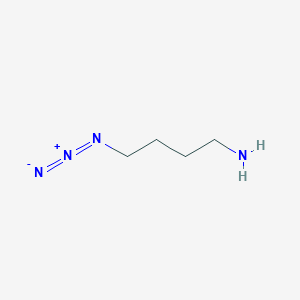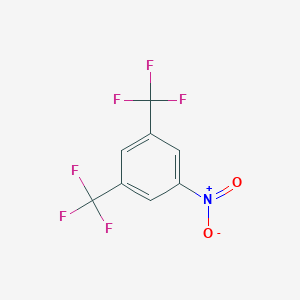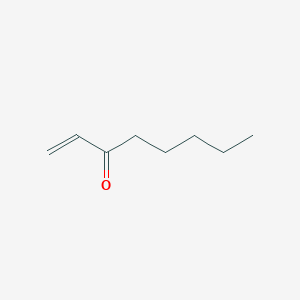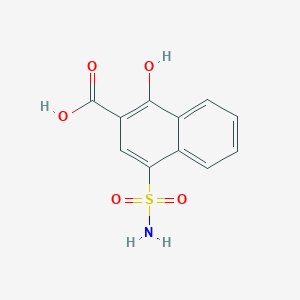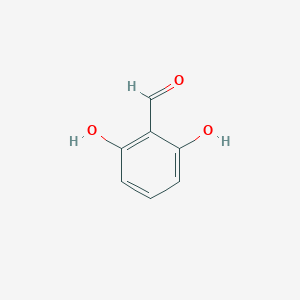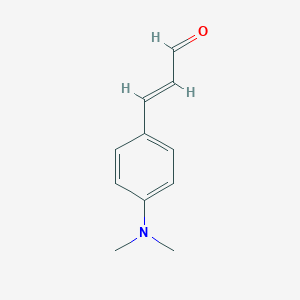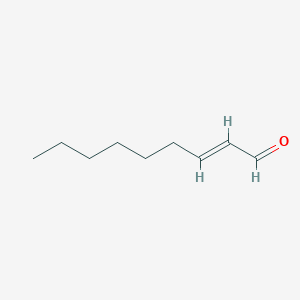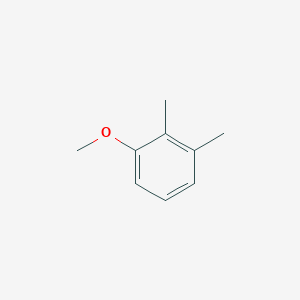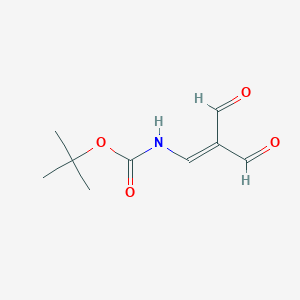
tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate, also known as FPOP, is a chemical compound used in scientific research. It is a labeling reagent that can be used to study protein structure and dynamics. FPOP is a relatively new compound, first synthesized in 2009, but it has already shown promise in a variety of applications.
Mecanismo De Acción
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate works by reacting with solvent-exposed amino acid residues in proteins. The reaction is initiated by hydroxyl radicals, which are generated by the photolysis of hydrogen peroxide. The hydroxyl radicals react with tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate to form a highly reactive intermediate that can react with amino acid residues in proteins.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate does not have any known biochemical or physiological effects. It is used solely as a research tool and is not intended for use in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is that it can be used to study protein structure and dynamics in solution. This is in contrast to other labeling reagents that require the protein to be immobilized on a surface. tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is also relatively easy to use and can be applied to a wide range of proteins.
One limitation of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is that it can only label solvent-exposed residues. This means that it may not be able to identify buried regions of proteins. Additionally, tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate labeling can be affected by the presence of other molecules in solution, such as salts or detergents.
Direcciones Futuras
There are several future directions for the use of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate in scientific research. One area of interest is the use of tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate to study protein-ligand interactions. tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate could be used to identify the binding site of a ligand on a protein and to study the conformational changes that occur upon binding.
Another area of interest is the development of new labeling reagents that can label buried regions of proteins. This would allow for a more complete understanding of protein structure and dynamics.
Overall, tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is a promising tool for the study of protein structure and dynamics. Its ease of use and versatility make it a valuable addition to the toolkit of protein researchers.
Métodos De Síntesis
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is synthesized using a multi-step process. The first step is the synthesis of tert-butyl N-(2-hydroxyethyl)carbamate, which is then reacted with ethyl chloroformate to form tert-butyl N-(2-chloroethyl)carbamate. This intermediate is then reacted with 2-oxo-3-formylpropionic acid to form tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate.
Aplicaciones Científicas De Investigación
Tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate is primarily used in the study of protein structure and dynamics. It is a labeling reagent that can be used to identify protein regions that are exposed or buried. tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate can also be used to study protein-protein interactions and protein-ligand interactions.
Propiedades
Número CAS |
135305-09-8 |
|---|---|
Nombre del producto |
tert-butyl N-(2-formyl-3-oxoprop-1-enyl)carbamate |
Fórmula molecular |
C9H13NO4 |
Peso molecular |
199.2 g/mol |
Nombre IUPAC |
tert-butyl (NE)-N-[(Z)-2-formyl-3-hydroxyprop-2-enylidene]carbamate |
InChI |
InChI=1S/C9H13NO4/c1-9(2,3)14-8(13)10-4-7(5-11)6-12/h4-6,11H,1-3H3/b7-5-,10-4+ |
Clave InChI |
UCDDTNULNHTOEM-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC=C(C=O)C=O |
SMILES |
CC(C)(C)OC(=O)N=CC(=CO)C=O |
SMILES canónico |
CC(C)(C)OC(=O)NC=C(C=O)C=O |
Sinónimos |
Carbamic acid, (2-formyl-3-oxo-1-propenyl)-, 1,1-dimethylethyl ester (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



